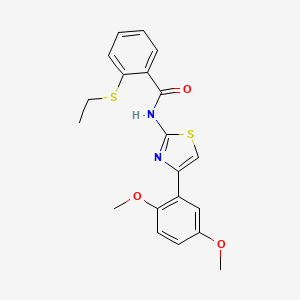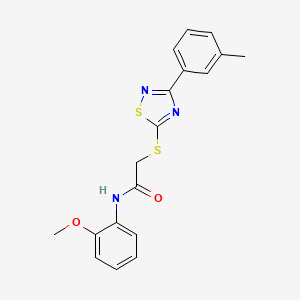
(Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,4-Dimethoxybenzylideneacetone and 4-(3,4-Dimethoxybenzylidene)-2-Phenyl-1,3-Oxazol-5(4H)-One . These compounds are organic molecules with multiple functional groups, including a benzylidene group and a thiazolidine ring.
Synthesis Analysis
While the specific synthesis for this compound is not available, it may involve a reaction similar to the base-catalyzed aldol condensation of 3,4-dimethoxybenzaldehyde with 1-Indanone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, 3,4-Dimethoxybenzylideneacetone has a melting point of 85-87°C and a boiling point of 347.5±27.0 °C .科学的研究の応用
Anti-Cancer Activity
This compound has shown promise in anti-cancer research, particularly in the treatment of breast cancer. It induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species . This mechanism can potentially be exploited to develop new therapeutic agents that target cancer cells while sparing healthy cells.
Microtubule Stabilization
Microtubules are a component of the cell’s cytoskeleton and are crucial for cell division. The compound’s ability to stabilize microtubules suggests it could be used to halt the proliferation of cancer cells, which is a key step in cancer progression .
Activation of Reactive Oxygen Species
The activation of reactive oxygen species (ROS) is another mechanism by which this compound exerts its anti-cancer effects . ROS can induce cell death in cancer cells, and manipulating this pathway could lead to effective cancer treatments.
Early Discovery Research
Sigma-Aldrich notes that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This indicates its potential use in various early-stage research applications, where its properties can be studied in different scientific contexts.
Physicochemical Property Prediction
The compound’s structure allows for the prediction of its physicochemical properties using tools like Real Time Predictor . This application is valuable in drug design and development, where understanding a compound’s properties is essential for predicting its behavior in biological systems.
Chemical Synthesis
As a unique chemical with a complex structure, this compound can be used in chemical synthesis to explore new reactions and synthesize novel derivatives with potential applications in pharmacology and materials science .
特性
IUPAC Name |
N-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(23)21-14-5-7-15(8-6-14)22-19(24)18(28-20(22)27)11-13-4-9-16(25-2)17(10-13)26-3/h4-11H,1-3H3,(H,21,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZHQMTYYEZBN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2977168.png)

![3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2977174.png)
![5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977175.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977177.png)


![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2977183.png)
